

understanding the physical properties of trimethyl thiophosphate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Trimethyl thiophosphate*

Cat. No.: *B087166*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Trimethyl Thiophosphate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **trimethyl thiophosphate**. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, safety protocols, and computational modeling. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a visualization of a key biochemical pathway associated with this class of compounds.

Core Physical and Chemical Properties

Trimethyl thiophosphate is a colorless liquid with a characteristic strong, garlic-like odor.^[1] It is primarily used in the synthesis of other organophosphorus compounds.^[1]

Table 1: Physical and Chemical Properties of **Trimethyl Thiophosphate**

Property	Value	Units
Molecular Formula	C ₃ H ₉ O ₃ PS	
Molecular Weight	156.14	g/mol
Appearance	Colorless liquid	
Density	1.208	g/cm ³
Boiling Point	131.3	°C at 760 mmHg
	82	°C at 20 Torr[2]
Melting Point	>116 (decomposes)	°C
Flash Point	33.2	°C
Refractive Index	1.445	
Vapor Pressure	2.09	mmHg at 25°C[1]
	1.730	mm Hg[3]
Water Solubility	7230	mg/L[3]
Log P (octanol-water)	1.160	

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like **trimethyl thiophosphate**.

Determination of Density

The density of a liquid can be determined using several methods, including the gravimetric buoyancy technique and direct measurement.[4]

Protocol: Direct Measurement using a Graduated Cylinder and Balance

- Mass of Empty Container: Place a clean, dry graduated cylinder on a calibrated electronic balance and tare the balance to zero.

- Volume of Liquid: Carefully pour a known volume of **trimethyl thiophosphate** into the graduated cylinder. Record the volume.
- Mass of Liquid: Place the graduated cylinder containing the liquid back on the balance and record the mass.
- Calculation: The density is calculated by dividing the mass of the liquid by its volume.[5][6]

Protocol: Gravimetric Buoyancy Method (Archimedes' Principle)

This method involves a reference body of a known volume (a glass sinker) which is weighed first in air and then in the liquid of unknown density. The density of the liquid is then determined from the known volume of the reference body and the two mass values.[4]

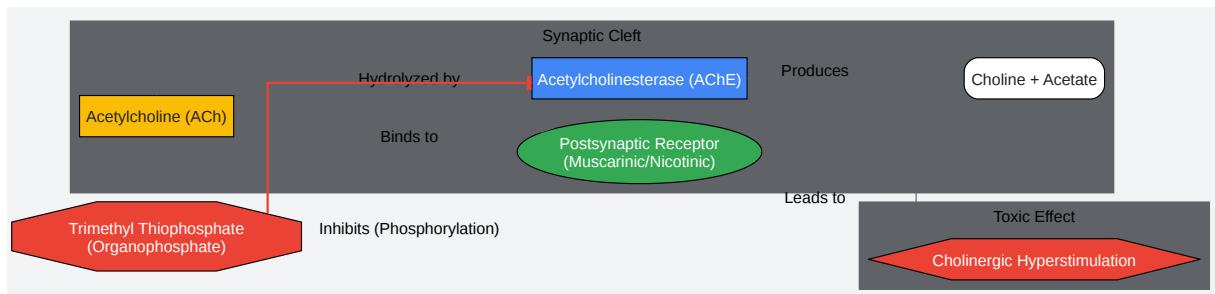
Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] Common methods for determination include the simple distillation method and the capillary method.[7][8]

Protocol: Capillary Method using a Thiele Tube

- Sample Preparation: A small amount of **trimethyl thiophosphate** is placed in a small test tube (fusion tube).
- Capillary Insertion: A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid.
- Heating: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- Observation: The Thiele tube is gently heated. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted.
- Boiling Point Determination: The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[8][9][10]

Determination of Refractive Index


The refractive index of a liquid is typically measured using a refractometer, such as an Abbé refractometer.

Protocol: Using an Abbé Refractometer

- Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.
- Sample Application: A few drops of **trimethyl thiophosphate** are placed on the prism of the refractometer.
- Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Signaling Pathway Visualization

Organophosphates, including **trimethyl thiophosphate**, are known for their neurotoxicity, which is primarily mediated through the inhibition of acetylcholinesterase (AChE).[\[11\]](#)[\[12\]](#)[\[13\]](#) This inhibition leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[\[12\]](#)[\[13\]](#)

[Click to download full resolution via product page](#)

Caption: Mechanism of organophosphate neurotoxicity via acetylcholinesterase inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. TRIMETHYL THIOPHOSPHATE CAS#: 152-18-1 [m.chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 5. study.com [study.com]
- 6. homesciencetools.com [homesciencetools.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. Video: Boiling Points - Concept [jove.com]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. byjus.com [byjus.com]
- 11. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organophosphate Insecticide Toxicity in Neural Development, Cognition, Behaviour and Degeneration: Insights from Zebrafish [mdpi.com]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [understanding the physical properties of trimethyl thiophosphate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087166#understanding-the-physical-properties-of-trimethyl-thiophosphate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com